2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[44]nonan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one typically involves multiple steps. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of reactions including amination, thiolation, and carbonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired products.
Major Products Formed
Major products formed from these reactions include disulfides, alcohols, and substituted amines, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one
- 2-Amino-1-(7-(methylthio)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one
Uniqueness
The uniqueness of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one lies in its mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H26N2OS |
---|---|
Molecular Weight |
270.44 g/mol |
IUPAC Name |
2-amino-3-methyl-1-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]butan-1-one |
InChI |
InChI=1S/C14H26N2OS/c1-10(2)12(15)13(17)16-6-5-14(9-16)4-3-11(7-14)8-18/h10-12,18H,3-9,15H2,1-2H3 |
InChI Key |
JXVNLFPGCICDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCC(C2)CS)N |
Origin of Product |
United States |
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